t-Boc-N-amido-PEG11-Amine
Overview
Description
t-Boc-N-amido-PEG11-Amine is a water-soluble polyethylene glycol (PEG) derivative containing an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications .
Mechanism of Action
Target of Action
t-Boc-N-amido-PEG11-Amine is a PEG derivative containing an amino group and Boc-protected amino group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the amino group of the compound.
Mode of Action
The compound interacts with its targets through its amino group. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . This interaction leads to the formation of new bonds, resulting in changes in the chemical structure of the targets. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Pharmacokinetics
It is known that the compound is water-soluble , which suggests that it may have good bioavailability. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its absorption and distribution within the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s Boc group can be deprotected under mild acidic conditions , suggesting that the pH of the environment could influence its action. Furthermore, as the compound is water-soluble , its action and efficacy may also be influenced by the hydration status of the environment.
Biochemical Analysis
Biochemical Properties
t-Boc-N-amido-PEG11-Amine plays a significant role in biochemical reactions due to its reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The Boc group can be deprotected under mild acidic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The Boc group can be deprotected under mild acidic conditions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in water, DMSO, DCM, and DMF .
Metabolic Pathways
Its reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) suggests potential involvement in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-N-amido-PEG11-Amine is typically synthesized through a multi-step process involving the reaction of PEG with amine and Boc-protected amine groupsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF), and the reactions are carried out at ambient temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
t-Boc-N-amido-PEG11-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, activated NHS esters, and carbonyl compounds. .
Deprotection Reactions: Mild acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the Boc protecting group
Major Products Formed
Scientific Research Applications
t-Boc-N-amido-PEG11-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, facilitating the formation of amide bonds and improving solubility in aqueous media
Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and peptides, to PEG chains, enhancing their stability and solubility
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Applied in the production of PEGylated compounds for various industrial applications, including the development of advanced materials and coatings
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG2-CH2CO2H: A heterobifunctional PEGylated crosslinker with a Boc-protected amine at one end and a carboxyl group at the other.
t-Boc-N-amido-dPEG23-amine: A monodisperse equivalent of polymer PEG 1000 with a Boc-protected amine, providing tighter control over crosslinking reactions.
Uniqueness
t-Boc-N-amido-PEG11-Amine is unique due to its specific PEG chain length (PEG11), which provides an optimal balance between solubility and reactivity. The presence of both an amino group and a Boc-protected amino group allows for versatile chemical modifications and applications in various fields .
Biological Activity
t-Boc-N-amido-PEG11-Amine is a polyethylene glycol (PEG) derivative characterized by a tert-butyloxycarbonyl (Boc) protected amino group and an amido linkage. This compound is increasingly significant in biomedical applications, particularly in drug delivery systems and bioconjugation chemistry. Its unique chemical structure enhances solubility and reactivity, making it a versatile building block for various chemical applications.
- Molecular Formula : C29H60N2O13
- Molecular Weight : 644.79 g/mol
- CAS Number : 890091-42-6
- Purity : Typically around 98%
The hydrophilic nature of the PEG spacer increases solubility in aqueous environments, which is crucial for biological applications. The amino group is reactive with various biological molecules, allowing for covalent bonding in bioconjugation reactions.
This compound does not possess a direct mechanism of action as it serves primarily as a linker molecule. Its biological activity is attributed to its ability to form stable bonds with biomolecules, influencing cellular processes such as signaling pathways and gene expression. The Boc group can be deprotected under mild acidic conditions to yield the free amine, which can further react with other functional groups in biological systems .
Applications in Drug Delivery and Bioconjugation
- Antibody-Drug Conjugates (ADCs) : this compound is utilized as a cleavable linker in the synthesis of ADCs, which are designed to deliver cytotoxic drugs selectively to cancer cells while minimizing damage to healthy tissues .
- Bioconjugation Chemistry : The compound's amino group can react with carboxylic acids, activated NHS esters, and carbonyls, facilitating the attachment of drugs or other biomolecules to proteins and peptides .
- Drug Delivery Systems : Its hydrophilic properties enhance the solubility and stability of therapeutic agents in physiological conditions, improving their bioavailability.
Case Studies and Research Findings
Recent studies have explored the interactions of this compound with various biomolecules:
- Study on Cellular Uptake : A study demonstrated that conjugating drugs via this compound significantly improved cellular uptake and retention compared to non-conjugated forms. This was attributed to the enhanced solubility and stability provided by the PEG spacer.
- Impact on Gene Expression : Research indicated that compounds linked through this compound could modulate gene expression in targeted cells by facilitating the delivery of nucleic acids or other genetic materials.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Unique Aspects |
---|---|---|
t-Boc-N-amido-PEG8-Amine | Shorter PEG chain | Different solubility profiles |
Boc-NH-PEG11-N3 | Contains azide group for Click Chemistry | Suitable for bioconjugation via Click reactions |
t-Boc-N-amido-PEG11-Tos | Contains tosyl group; easier nucleophilic substitution | Versatile for various coupling reactions |
Boc-NH-PEG11-Azide | Azide functionality; useful in bioconjugation | Engages in Click Chemistry |
This compound stands out due to its balance of hydrophilicity and reactivity, making it particularly valuable in bioconjugation and drug delivery contexts .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60N2O13/c1-29(2,3)44-28(32)31-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-27-43-26-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-30/h4-27,30H2,1-3H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISRSYIQHFGCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408123 | |
Record name | Boc-PEG-amine (n=11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890091-42-6 | |
Record name | Boc-PEG-amine (n=11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.